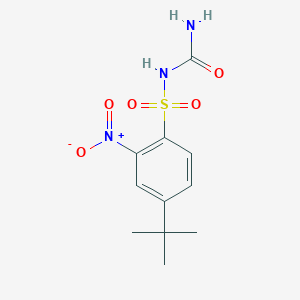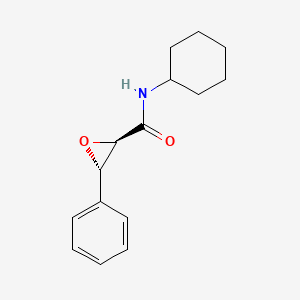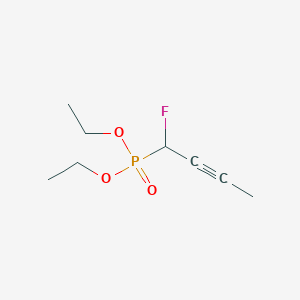![molecular formula C25H20O2SSn B14269296 Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane CAS No. 185337-58-0](/img/structure/B14269296.png)
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane is a compound that features a stannane (tin-based) core with a triphenyl group and a thiophene derivative Thiophene is a sulfur-containing heterocycle that is known for its stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene derivative can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Acryloylation: The thiophene derivative is then subjected to acryloylation to introduce the acryloyl group.
Stannylation: The final step involves the stannylation of the acryloylated thiophene derivative using triphenylstannane under specific conditions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The stannane group can participate in Stille coupling reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts are typically used in Stille coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane has several scientific research applications:
Wirkmechanismus
The mechanism of action of Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tributylstannyl)thiophene: Another stannane compound with a thiophene ring, used in similar applications.
Thiophene Derivatives: Various thiophene-based compounds are used in organic electronics and medicinal chemistry.
Uniqueness
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane is unique due to its combination of a triphenylstannane core with a thiophene derivative, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as organic semiconductors and advanced materials.
Eigenschaften
CAS-Nummer |
185337-58-0 |
|---|---|
Molekularformel |
C25H20O2SSn |
Molekulargewicht |
503.2 g/mol |
IUPAC-Name |
triphenylstannyl 3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C7H6O2S.3C6H5.Sn/c8-7(9)4-3-6-2-1-5-10-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
DRFXCHZPRMVACE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)


![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)


![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
